molecular formula C19H21N3O5 B11575243 ethyl 2-(3,4-dimethoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-ylcarbamate

ethyl 2-(3,4-dimethoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-ylcarbamate

Cat. No.: B11575243
M. Wt: 371.4 g/mol
InChI Key: CMIAJUISSSRBCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-DIMETHOXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]ETHOXYFORMAMIDE is a complex organic compound with a unique structure that includes a tetrahydroquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-DIMETHOXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]ETHOXYFORMAMIDE typically involves multiple steps. One common method starts with the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate then undergoes cyclization with an isocyanate to form the tetrahydroquinazoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-DIMETHOXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]ETHOXYFORMAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can lead to the formation of tetrahydroquinazoline derivatives .

Scientific Research Applications

N-[2-(3,4-DIMETHOXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]ETHOXYFORMAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-DIMETHOXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]ETHOXYFORMAMIDE involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,4-DIMETHOXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]ETHOXYFORMAMIDE is unique due to its tetrahydroquinazoline core, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C19H21N3O5

Molecular Weight

371.4 g/mol

IUPAC Name

ethyl N-[2-(3,4-dimethoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]carbamate

InChI

InChI=1S/C19H21N3O5/c1-4-27-19(24)21-22-17(12-9-10-15(25-2)16(11-12)26-3)20-14-8-6-5-7-13(14)18(22)23/h5-11,17,20H,4H2,1-3H3,(H,21,24)

InChI Key

CMIAJUISSSRBCW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NN1C(NC2=CC=CC=C2C1=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.